molecular formula C9H13Br2NO B2385351 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide CAS No. 1909305-32-3

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide

Cat. No. B2385351
CAS RN: 1909305-32-3
M. Wt: 311.017
InChI Key: SIMVYWHSZBEMNR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a pyridine derivative that is synthesized through a multistep process involving several chemical reactions. The aim of

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antibacterial and antifungal properties of this compound are believed to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components.
Biochemical and Physiological Effects:
Studies have shown that 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide can induce changes in the levels of various biochemical markers in the body. For example, it has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, an important antioxidant. These changes can lead to oxidative stress and cell damage. However, the physiological effects of this compound on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells intact. This makes it a potential candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide. One direction is the development of new cancer therapies based on this compound. Another direction is the exploration of its potential as an antibacterial and antifungal agent. Additionally, more studies are needed to fully understand the mechanism of action and physiological effects of this compound. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide involves a multistep process that starts with the reaction of 2-methyl-4,5-dihydrothiazole with paraformaldehyde to form 2-methyl-4-(oxomethyl)thiazole. This compound is then reacted with ethyl chloroacetate and sodium ethoxide to form 2-methyl-4-(2-ethoxy-2-oxoethyl)thiazole. The final step involves the reaction of this compound with 2-bromoacetic acid to form 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide.

Scientific Research Applications

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

2-(bromomethyl)-4-propan-2-yloxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.BrH/c1-7(2)12-9-3-4-11-8(5-9)6-10;/h3-5,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMVYWHSZBEMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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